1-Methoxy-3,7-dimethylpyrrolo[1,2-A]pyrazine
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Overview
Description
1-Methoxy-3,7-dimethylpyrrolo[1,2-A]pyrazine is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused to a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 1-Methoxy-3,7-dimethylpyrrolo[1,2-A]pyrazine can be achieved through various synthetic routes. One common method involves the cyclization of pyrrole derivatives with pyrazine precursors. For instance, the transition-metal-free strategy described by Trofimov involves three steps:
- Cross-coupling of pyrrole ring with acyl (bromo)acetylenes in solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
- Addition of propargylamine to the obtained acetylenes to provide the related N-propargylenaminones.
- Intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide to form the desired pyrrolopyrazine .
Chemical Reactions Analysis
1-Methoxy-3,7-dimethylpyrrolo[1,2-A]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Methoxy-3,7-dimethylpyrrolo[1,2-A]pyrazine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antiviral, and antifungal activities, making it a potential candidate for drug development.
Medicine: Its anti-inflammatory and antitumor properties are being explored for therapeutic applications.
Industry: The compound is used in the development of organic materials and natural products.
Mechanism of Action
The exact mechanism of action of 1-Methoxy-3,7-dimethylpyrrolo[1,2-A]pyrazine is not fully understood. it is known to interact with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors involved in microbial growth or inflammation. Further research is needed to elucidate the precise molecular mechanisms .
Comparison with Similar Compounds
1-Methoxy-3,7-dimethylpyrrolo[1,2-A]pyrazine can be compared with other pyrrolopyrazine derivatives, such as:
- 1,3-Dimethylpyrrolo[1,2-A]pyrazine
- 2-Methoxy-3-(1-methylpropyl)pyrazine
- Ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-A]pyrazine-7-carboxylate
These compounds share similar structural features but differ in their substituents and biological activities.
Properties
CAS No. |
95407-89-9 |
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Molecular Formula |
C10H12N2O |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
1-methoxy-3,7-dimethylpyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C10H12N2O/c1-7-4-9-10(13-3)11-8(2)6-12(9)5-7/h4-6H,1-3H3 |
InChI Key |
FCCMQWQFZLTBLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(N=C(C2=C1)OC)C |
Origin of Product |
United States |
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